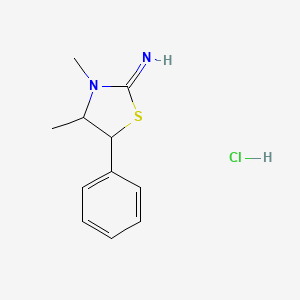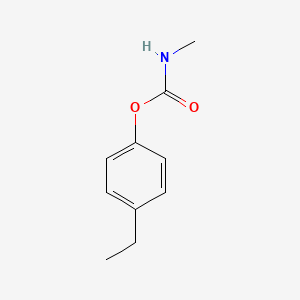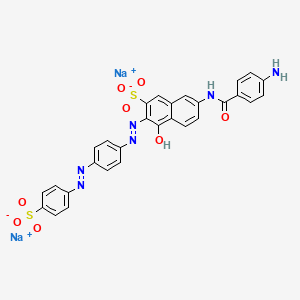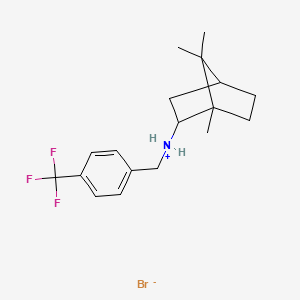
(+-)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine hydrobromide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a bornanamine structure. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine hydrobromide typically involves multiple steps, starting with the preparation of the bornanamine core. This is followed by the introduction of the p-(trifluoromethyl)benzyl group through a series of nucleophilic substitution reactions. The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(±)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or bornanamine moieties, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
(±)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (±)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to specific biochemical effects. The compound may modulate various signaling pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
(±)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine hydrochloride: Similar structure but different counterion, which may affect its solubility and stability.
(±)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine sulfate: Another variant with a different counterion, influencing its physicochemical properties.
Uniqueness
The uniqueness of (±)-endo-N-(p-(Trifluoromethyl)benzyl)-2-bornanamine hydrobromide lies in its specific trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
24629-63-8 |
|---|---|
Molecular Formula |
C18H25BrF3N |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;bromide |
InChI |
InChI=1S/C18H24F3N.BrH/c1-16(2)14-8-9-17(16,3)15(10-14)22-11-12-4-6-13(7-5-12)18(19,20)21;/h4-7,14-15,22H,8-11H2,1-3H3;1H |
InChI Key |
RNFNVNMDZGMIQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)[NH2+]CC3=CC=C(C=C3)C(F)(F)F)C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


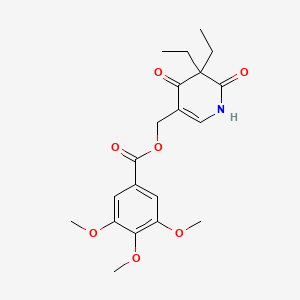
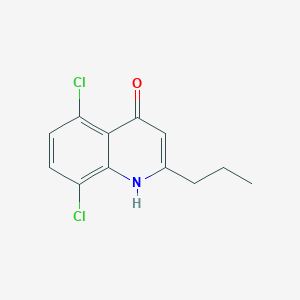
![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)
![8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt](/img/structure/B13759625.png)
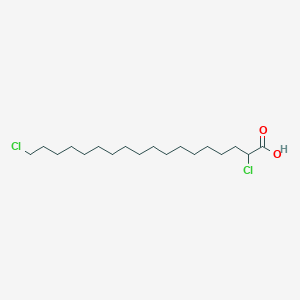
![2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide](/img/structure/B13759644.png)
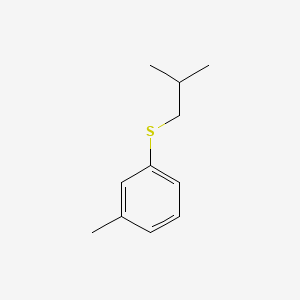
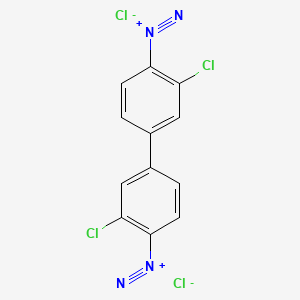

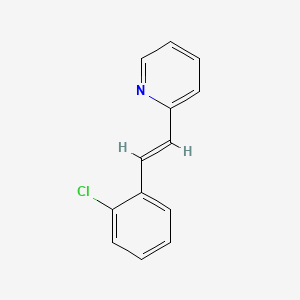
![Propanamide, N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl)-](/img/structure/B13759670.png)
